molecular formula C24H23NO3S B252907 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B252907
M. Wt: 405.5 g/mol
InChI Key: IDTDUPFIHKXHIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention among researchers due to its potential therapeutic applications. This compound belongs to the class of indolinones, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that it exerts its biological effects by modulating specific signaling pathways. For example, it has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. It has also been shown to activate the JNK signaling pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the apoptotic process. It has also been found to inhibit the growth and proliferation of cancer cells by downregulating specific signaling pathways.
In addition, this compound has been found to have neuroprotective effects. It has been shown to prevent the death of neurons by inhibiting oxidative stress and inflammation. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is its diverse biological activities. It has been found to exhibit anti-cancer, neuroprotective, and cognitive-enhancing effects. This makes it a promising candidate for the development of new therapeutic agents.
However, one of the limitations of this compound is its low solubility in water. This can make it difficult to administer in vivo and can limit its bioavailability. In addition, further research is needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several future directions for research on 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One area of research is the development of novel therapeutic agents for cancer and neurodegenerative diseases. This compound has shown promising results in preclinical studies and could potentially be developed into a new class of drugs.
Another area of research is the optimization of the synthesis method for this compound. Improving the yield and scalability of the synthesis could make it more practical for large-scale production and commercialization.
Finally, further research is needed to fully understand the mechanism of action and potential side effects of this compound. This could lead to the development of more targeted and effective therapeutic agents.

Synthesis Methods

The synthesis of 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves a multi-step reaction sequence. The starting material for this synthesis is 2,5-dimethylbenzaldehyde, which undergoes a condensation reaction with ethyl acetoacetate to form the intermediate product, 1-(2,5-dimethylphenyl)-3-oxobut-1-en-1-yl acetate. This intermediate is then subjected to a cyclization reaction in the presence of ammonium acetate to yield the final product, 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. One of the major areas of research is cancer treatment. Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
Another area of research is the treatment of neurodegenerative diseases. Studies have shown that this compound has neuroprotective effects and can prevent the death of neurons. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

Product Name

1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C24H23NO3S

Molecular Weight

405.5 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C24H23NO3S/c1-15-8-9-16(2)18(12-15)14-25-20-7-5-4-6-19(20)24(28,23(25)27)13-21(26)22-11-10-17(3)29-22/h4-12,28H,13-14H2,1-3H3

InChI Key

IDTDUPFIHKXHIP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(S4)C)O

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(S4)C)O

Origin of Product

United States

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